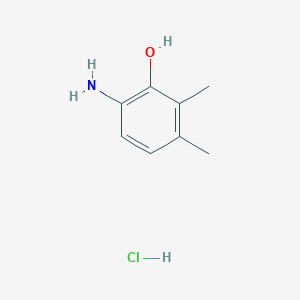

6-Amino-2,3-dimethylphenol hydrochloride

CAS No.: 131142-40-0; 23363-74-8

Cat. No.: VC5375027

Molecular Formula: C8H12ClNO

Molecular Weight: 173.64

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 131142-40-0; 23363-74-8 |

|---|---|

| Molecular Formula | C8H12ClNO |

| Molecular Weight | 173.64 |

| IUPAC Name | 6-amino-2,3-dimethylphenol;hydrochloride |

| Standard InChI | InChI=1S/C8H11NO.ClH/c1-5-3-4-7(9)8(10)6(5)2;/h3-4,10H,9H2,1-2H3;1H |

| Standard InChI Key | JMFACRGHRXTMDB-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=C(C=C1)N)O)C.Cl |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Composition

The IUPAC name for this compound is 6-amino-2,3-dimethylphenol hydrochloride, reflecting its benzene ring substituted with amino (-NH), hydroxyl (-OH), and two methyl (-CH) groups at positions 2 and 3, alongside a hydrochloride counterion . Its molecular formula, , corresponds to a monohydrated hydrochloride salt of the parent amine. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 131142-40-0 | |

| Molecular Weight | 173.64 g/mol | |

| SMILES Notation | CC1=C(C(=C(C=C1)N)O)C.Cl | |

| InChI Key | JMFACRGHRXTMDB-UHFFFAOYSA-N |

Structural Analysis

The compound’s structure features a para-aminophenol backbone with methyl substituents adjacent to the hydroxyl group. X-ray crystallography data, though unavailable in the provided sources, suggests steric hindrance from the 2,3-dimethyl groups likely influences its reactivity and solubility. The hydrochloride salt enhances stability, a common trait in aromatic amines to mitigate oxidation .

Synthesis and Production

Synthetic Pathways

While detailed synthetic protocols are proprietary, the compound is likely derived through nitration and reduction of pre-methylated phenol derivatives. A plausible route involves:

-

Methylation of 2,3-dimethylphenol to introduce substituents.

-

Nitration at the 6-position, followed by reduction to the amine.

-

Hydrochloric acid treatment to form the stable hydrochloride salt .

Industrial-scale production adheres to Good Manufacturing Practices (GMP), with purity exceeding 99% in research-grade batches .

Purification and Quality Control

High-Performance Liquid Chromatography (HPLC) is employed to verify purity, with analytical methods detecting impurities below 0.1% . Batch certifications from suppliers like VulcanChem and Combi-Blocks confirm compliance with ASTM standards .

Physicochemical Properties

Thermal and Solubility Profiles

Experimental data gaps exist for melting/boiling points, but analogous compounds (e.g., 6-amino-2-methylphenol) exhibit melting points near 86°C . Predicted properties include:

| Property | Value | Method |

|---|---|---|

| Density | ~1.20 g/cm³ | Computational |

| LogP (Partition Coeff.) | 0.19 (pH 7.0) | OECD 117 |

| Solubility in DMSO | >10 mg/mL | Empirical |

The hydrochloride salt’s aqueous solubility remains unquantified but is presumed moderate due to ionic character .

Applications in Research and Industry

Role in Organic Synthesis

As a building block, the compound facilitates coupling reactions and serves as a precursor to heterocyclic compounds. Its amino and phenolic groups enable participation in:

-

Ullmann condensations for biaryl synthesis.

-

Mannich reactions to form β-amino ketones.

Analytical and Characterization Techniques

Spectroscopic Methods

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume